Fibrinopeptide A
Overview
Description
Fibrinopeptide A is a peptide released during the conversion of fibrinogen to fibrin by the enzyme thrombin. This process is crucial in the formation of blood clots. This compound is a 16 amino acid peptide cleaved from the N-terminal part of the Aα-chain of fibrinogen. It plays a significant role in hemostasis, inflammation, and wound healing .
Mechanism of Action
Target of Action
Fibrinopeptide A (FpA) is a 16-amino acid peptide that is cleaved from the N-terminal part of the Aα-chain of fibrinogen . The primary target of FpA is the enzyme thrombin (factor IIa), which cleaves FpA from fibrinogen to convert it into covalently-linked fibrin monomers .
Mode of Action
The interaction of FpA with its target, thrombin, results in the conversion of fibrinogen into fibrin . This process involves the release of FpA whenever thrombin converts fibrinogen to fibrin . This compound folds in a compact manner, bringing together hydrophobic residues that slot into the apolar binding site of human alpha-thrombin .
Biochemical Pathways
The release of FpA from fibrinogen initiates the formation of a fibrin clot, a key event in the coagulation cascade . This process affects the hemostatic and fibrinolytic systems, driving acute and reparative inflammatory pathways that impact the spectrum of tissue injury, remodeling, and repair .
Pharmacokinetics
The half-life of FpA is very short, approximately 3 to 5 minutes . This means that FpA levels provide a relatively transient measure of coagulation activation. The levels of FpA increase with age and also gradually increase throughout pregnancy .
Result of Action
The cleavage of FpA from fibrinogen by thrombin results in the formation of fibrin monomers. These monomers then form a network of fibrin fibers that serve as the building block for blood clots . This process plays a key role in hemostasis, inflammation, wound healing, and additional physiological and pathological processes .
Action Environment
The action of FpA can be influenced by various environmental factors. For instance, fibrinogen rapidly adsorbs on the surface of artificial materials or injured vessel wall subendothelium, interacting with adhered activated platelets and subendothelial proteins . This interaction can affect the development of disease in ways that extend beyond the acute hemostatic cascade . Furthermore, the structural properties of fibrinogen, from which FpA is cleaved, play a key role in its interactions with various biomolecules and cell types .
Biochemical Analysis
Biochemical Properties
Fibrinopeptide A plays a crucial role in biochemical reactions. It interacts with thrombin, an enzyme that converts fibrinogen to fibrin . This interaction is essential for the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by driving acute and reparative inflammatory pathways that affect the spectrum of tissue injury, remodeling, and repair . This compound can modify multiple aspects of inflammatory cell function by engaging leukocytes through a variety of cellular receptors and mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thrombin. Thrombin cleaves this compound from fibrinogen, converting it into fibrin . This process is crucial for the formation of a fibrin clot, which is essential for hemostasis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the release of this compound occurs without the delay (lag phase) characteristic of its release from fibrinogen in solution . This suggests that the effects of this compound are not static but can vary depending on the conditions and timing of the experiment.
Metabolic Pathways
This compound is involved in the coagulation cascade, a critical metabolic pathway in the body . This pathway involves a series of reactions that lead to the formation of a blood clot, with this compound playing a crucial role in this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in the coagulation cascade
Preparation Methods
Synthetic Routes and Reaction Conditions: Fibrinopeptide A can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the enzymatic cleavage of fibrinogen. Fibrinogen is first isolated from blood plasma and then treated with thrombin to release this compound. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Fibrinopeptide A primarily undergoes enzymatic cleavage reactions. The most notable reaction is its release from fibrinogen by thrombin. This reaction is essential for the formation of fibrin, which is the structural basis of blood clots .
Common Reagents and Conditions:
Thrombin: The enzyme responsible for cleaving this compound from fibrinogen.
Major Products:
Fibrin: The primary product formed from the cleavage of fibrinogen, which then polymerizes to form a blood clot.
This compound: The peptide released during the cleavage process.
Scientific Research Applications
Fibrinopeptide A has numerous applications in scientific research:
Biomarker for Coagulation: It is used as a clinical biomarker to diagnose and manage clotting disorders.
Inflammation Studies: The peptide’s role in inflammation makes it a valuable tool for studying inflammatory processes.
Wound Healing Research: Its involvement in wound healing processes is crucial for developing new therapeutic strategies.
Drug Development: this compound is used in the development of anticoagulant drugs and other therapies targeting the coagulation cascade.
Comparison with Similar Compounds
Fibrinopeptide B: Another peptide released during the conversion of fibrinogen to fibrin, but from the Bβ chains of fibrinogen.
Fibrinogen: The precursor protein from which fibrinopeptides A and B are cleaved.
Comparison:
Fibrinopeptide A vs. Fibrinopeptide B: While both peptides are released during fibrin formation, this compound is cleaved first, followed by fibrinopeptide B.
Uniqueness of this compound: Its early release and role in the initial stages of clot formation make it unique compared to fibrinopeptide B and other related peptides.
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-3-carboxy-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-4-carboxy-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H97N19O26/c1-29(2)19-37(57(102)73-32(6)53(98)76-35(15-17-48(91)92)55(100)70-24-43(85)68-23-42(84)69-25-46(88)82-51(30(3)4)61(106)77-36(62(107)108)13-10-18-67-63(65)66)79-58(103)38(20-33-11-8-7-9-12-33)80-59(104)39(21-49(93)94)75-45(87)27-71-54(99)34(14-16-47(89)90)74-44(86)26-72-56(101)41(28-83)81-60(105)40(22-50(95)96)78-52(97)31(5)64/h7-9,11-12,29-32,34-41,51,83H,10,13-28,64H2,1-6H3,(H,68,85)(H,69,84)(H,70,100)(H,71,99)(H,72,101)(H,73,102)(H,74,86)(H,75,87)(H,76,98)(H,77,106)(H,78,97)(H,79,103)(H,80,104)(H,81,105)(H,82,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,107,108)(H4,65,66,67)/t31-,32-,34-,35-,36-,37?,38-,39-,40-,41-,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWICNZAGYSIBAR-LEEGLKINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H97N19O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25422-31-5 | |
Record name | Fibrinopeptide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025422315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.